molecular formula C8H13IN4O B11806071 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1354704-39-4

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B11806071
CAS No.: 1354704-39-4
M. Wt: 308.12 g/mol
InChI Key: WYXLNUINUHFEAD-UHFFFAOYSA-N
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Description

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes an amino group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-iodo-5-methyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structure, which includes an amino group, an iodine atom, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

1354704-39-4

Molecular Formula

C8H13IN4O

Molecular Weight

308.12 g/mol

IUPAC Name

2-(3-amino-4-iodo-5-methylpyrazol-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C8H13IN4O/c1-5-7(9)8(10)11-13(5)4-6(14)12(2)3/h4H2,1-3H3,(H2,10,11)

InChI Key

WYXLNUINUHFEAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)N(C)C)N)I

Origin of Product

United States

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